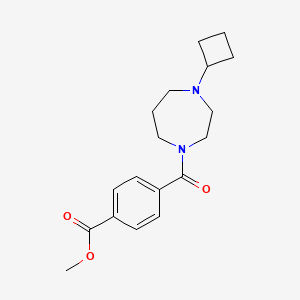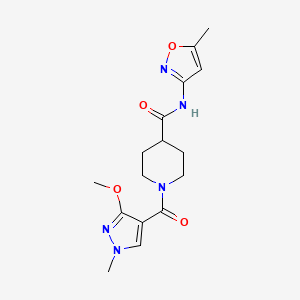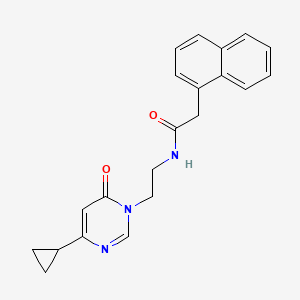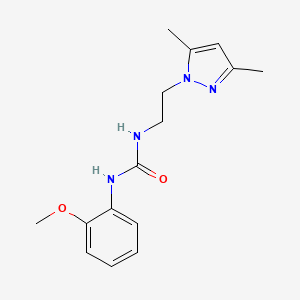
2-(4-Fluorophenyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)butan-2-amine is a chemical compound with the molecular formula C10H14FN . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a butan-2-amine backbone with a 4-fluorophenyl group attached . The InChI code for this compound is 1S/C10H14FN/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3,12H2,1-2H3 .Chemical Reactions Analysis
There is currently no information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 167.23 .Wissenschaftliche Forschungsanwendungen
Palladium-catalyzed Coupling Reactions
2-(4-Fluorophenyl)butan-2-amine is involved in palladium-catalyzed decarboxylative coupling reactions, demonstrating high reactivity and tolerance of functional groups such as vinyl, ester, ether, ketone, and amine. This process highlights its role in the synthesis of complex organic molecules, useful in pharmaceuticals and agrochemicals (Moon, Jang, & Lee, 2009).
Antitumor Properties
Research has elucidated the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which are structurally related to this compound. These compounds show potent antitumor activity, and their mechanism involves cytochrome P450 1A1, suggesting potential for clinical evaluation as cancer therapeutics (Bradshaw et al., 2002).
Security Ink Applications
A novel half-cut cruciform structure related to this compound exhibits multi-stimuli response and potential as a security ink. This application leverages the unique optical properties of the compound for anti-counterfeiting measures (Lu & Xia, 2016).
Fluorescent Sensor for Amine Vapors
The compound's derivatives have been developed as fluorescent sensors for amine vapors, highlighting their utility in environmental monitoring and food safety. This research indicates the compound's role in creating sensors with high sensitivity and selectivity for hazardous substances (Gao et al., 2016).
Noncovalent Interaction Studies
Studies on N-substituted derivatives of this compound have provided insights into the nature of noncovalent interactions in crystal structures. This research contributes to the understanding of molecular packing, stability, and interaction energies in solid-state chemistry, relevant for materials science and pharmaceutical formulations (El-Emam et al., 2020).
Safety and Hazards
2-(4-Fluorophenyl)butan-2-amine is classified as a dangerous compound. It is associated with hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has certain stability and degradation characteristics
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)butan-2-amine vary with different dosages in animal models. These effects could include threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with certain enzymes or cofactors
Transport and Distribution
It is known that the compound interacts with certain transporters or binding proteins
Subcellular Localization
It is known that the compound may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEOJKPRBJCOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide](/img/structure/B2763210.png)



![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2763216.png)
![1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2763217.png)



![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2763223.png)
![4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2763224.png)
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]ethyl]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2763225.png)


